molecular formula C20H28N6O B11150966 N-(1-benzyl-4-piperidinyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-(1-benzyl-4-piperidinyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B11150966
M. Wt: 368.5 g/mol
InChI Key: NOXYVUUSDYPOCN-UHFFFAOYSA-N
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Description

N-(1-benzyl-4-piperidinyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic small molecule characterized by a cyclohexanecarboxamide core substituted with a benzyl-piperidinyl group and a 1H-tetrazole moiety. The piperidinyl group introduces a nitrogen-containing heterocycle, while the tetrazole ring acts as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability .

Properties

Molecular Formula

C20H28N6O

Molecular Weight

368.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C20H28N6O/c27-19(20(11-5-2-6-12-20)26-16-21-23-24-26)22-18-9-13-25(14-10-18)15-17-7-3-1-4-8-17/h1,3-4,7-8,16,18H,2,5-6,9-15H2,(H,22,27)

InChI Key

NOXYVUUSDYPOCN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NC2CCN(CC2)CC3=CC=CC=C3)N4C=NN=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-4-piperidinyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzyl group, and the formation of the tetrazole ring. Common reagents might include benzyl chloride, piperidine, and sodium azide for the tetrazole formation. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis, optimizing for yield and purity. This might involve continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-4-piperidinyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents might include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological systems.

    Medicine: Potential pharmacological properties, such as acting on specific receptors or enzymes.

    Industry: Use in the synthesis of other compounds or materials.

Mechanism of Action

The mechanism of action for N-(1-benzyl-4-piperidinyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and their key differences are summarized below:

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name Core Structure Key Substituents Yield (%) Pharmacological Target/Notes Reference
N-(1-benzyl-4-piperidinyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide Cyclohexanecarboxamide 1H-Tetrazole, benzyl-piperidinyl N/A Potential CNS activity (inferred from analogs)
18F-Mefway Cyclohexanecarboxamide 2-Methoxyphenylpiperazine, fluoromethyl N/A Serotonin 1A (5-HT1A) receptor imaging
18F-FCWAY Cyclohexanecarboxamide 2-Methoxyphenylpiperazine, fluorine N/A Serotonin 1A (5-HT1A) receptor imaging
9{8,3} (from ) Cyclohexanecarboxamide Trifluoromethylphenylpiperazine 47 Not specified
3d (1-[(Cyanomethyl)(phenyl)amino]cyclohexanecarboxamide) Cyclohexanecarboxamide Cyanomethyl-phenylamino 85 Not specified; m.p. 135°C

Key Observations:

Structural Variations: Nitrogen Heterocycles: The target compound features a piperidinyl group, while analogs like 18F-Mefway and 9{8,3} incorporate piperazine rings. Tetrazole vs. Other Substituents: The 1H-tetrazole group in the target compound replaces carboxylic acid bioisosteres (e.g., fluorine in 18F-FCWAY) or cyanomethyl groups (e.g., 3d). Tetrazoles improve metabolic stability and mimic carboxylates in hydrogen-bonding interactions, making them advantageous for drug design .

Synthetic Efficiency: Yields for analogs vary significantly. For example, 9{8,3} was synthesized in 47% yield after purification , while 3d achieved 85% yield .

Pharmacological Implications :

  • Receptor Binding : Piperazine-containing analogs like 18F-Mefway and 18F-FCWAY target serotonin 1A receptors, indicating that the cyclohexanecarboxamide scaffold is compatible with CNS targets . The benzyl-piperidinyl group in the target compound may similarly modulate receptor affinity but with altered pharmacokinetics.
  • Impurity Profiles : Tetrazole-containing compounds are prone to specific impurities, such as 2-(1H-tetrazol-1-yl)acetic acid, which require stringent quality control during synthesis .

Physicochemical Properties :

  • Analogs like 3d (m.p. 135°C) exhibit higher crystallinity than viscous oil derivatives (e.g., 3b), suggesting that the tetrazole group in the target compound may influence solid-state stability .

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